molecular formula C9H8F2O2 B2928798 3-Ethyl-2,6-difluorobenzoic acid CAS No. 1895256-30-0

3-Ethyl-2,6-difluorobenzoic acid

Cat. No.: B2928798
CAS No.: 1895256-30-0
M. Wt: 186.158
InChI Key: PURNIMPAHWINQO-UHFFFAOYSA-N
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Description

3-Ethyl-2,6-difluorobenzoic acid (C₉H₈F₂O₂) is a fluorinated benzoic acid derivative characterized by an ethyl substituent at the 3-position and fluorine atoms at the 2- and 6-positions of the aromatic ring. The ethyl group introduces steric bulk and electron-donating effects, which may influence solubility, acidity, and reactivity compared to other substituents like halogens or amino groups.

Properties

IUPAC Name

3-ethyl-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-4-6(10)7(8(5)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNIMPAHWINQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C=C1)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2,6-difluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 3-ethylbenzoic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires a solvent like acetonitrile and is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Ethyl-2,6-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a tracer in biological studies due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2,6-difluorobenzoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. The ethyl group provides additional steric hindrance, influencing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Substituent effects play a critical role in determining the properties of benzoic acid derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparative Data for 2,6-Difluorobenzoic Acid Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) LogP (XLogP3) Key Properties
3-Ethyl-2,6-difluorobenzoic acid C₉H₈F₂O₂ 186.16 (calculated) -C₂H₅ (3), -F (2,6) Not reported ~2.3 (est.) High lipophilicity; electron-donating ethyl group reduces acidity
3-Chloro-2,6-difluorobenzoic acid C₇H₃ClF₂O₂ 192.55 -Cl (3), -F (2,6) 126–128 2.1 (est.) Electron-withdrawing Cl increases acidity; moderate solubility
3-Amino-2,6-difluorobenzoic acid C₇H₅F₂NO₂ 173.12 -NH₂ (3), -F (2,6) Not reported 1.5 (est.) Polar amino group enhances solubility; potential H-bonding
3-Chloro-2,6-difluorobenzeneacetic acid C₈H₅ClF₂O₂ 206.57 -Cl (3), -F (2,6), -CH₂COOH Not reported 2.1 Acetic acid side chain increases molecular flexibility
3-Bromo-2,6-difluorobenzoic acid C₇H₃BrF₂O₂ 237.00 (calculated) -Br (3), -F (2,6) Not reported ~2.5 (est.) Bromine’s bulk may hinder reactivity; strong electron-withdrawing effect
Key Observations:
  • Substituent Effects on Acidity : The electron-withdrawing -Cl and -Br groups increase the acidity of the carboxylic acid group compared to the electron-donating -C₂H₅ in this compound .
  • Lipophilicity: The ethyl group in the target compound likely enhances lipophilicity (LogP ~2.3), making it more membrane-permeable than polar analogs like the amino derivative (LogP ~1.5) .
  • Melting Points: The chloro derivative’s higher melting point (126–128°C) suggests stronger intermolecular forces (e.g., halogen bonding) compared to ethyl or amino variants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Ethyl-2,6-difluorobenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step functionalization of benzoic acid derivatives. For example, ethylation and fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using ethyl halides and fluorine donors. Optimization includes controlling temperature (e.g., reflux in methanol or THF) and using catalysts like KF/Al₂O₃ to enhance fluorination efficiency. Esterification intermediates (e.g., methyl esters) are often employed to protect the carboxylic acid group during synthesis, as seen in analogous protocols for methyl 4-bromo-2,6-difluorobenzoate .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-fluorination. Purification via recrystallization or column chromatography is critical due to potential byproducts.

Q. How can researchers analytically characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : ¹⁹F NMR (to resolve fluorine environments) and ¹H NMR (to confirm ethyl group integration and aromatic proton splitting patterns).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification. NIST databases provide reference spectra for fluorinated benzoic acids .
  • HPLC : Assess purity using reverse-phase columns with UV detection at 254 nm.
    • Data Interpretation : Compare spectral data with structurally similar compounds like 4-chloro-2,6-difluorobenzoic acid (CAS 196194-58-8) to validate substituent effects .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the ethylation/fluorination of benzoic acid derivatives?

  • Methodological Answer : Regioselectivity in SNAr reactions is influenced by directing groups. The carboxylic acid group (-COOH) acts as a meta-director, but fluorine substituents (ortho/para-directors) can compete. Computational modeling (e.g., DFT calculations) predicts preferred substitution sites. Experimentally, use blocking groups (e.g., methyl esters) to temporarily mask -COOH and direct ethyl/fluorine addition to desired positions .
  • Case Study : In 3-ethoxy-2,6-difluorobenzoic acid synthesis, ethylation precedes fluorination to leverage steric and electronic effects .

Q. How does the ethyl group in this compound influence its stability and reactivity in biological assays?

  • Methodological Answer : The ethyl group enhances lipophilicity, improving membrane permeability in cellular assays. However, it may sterically hinder interactions with enzyme active sites. Stability studies (e.g., pH-dependent degradation assays in PBS or simulated gastric fluid) quantify hydrolytic resistance. Compare with non-ethylated analogs (e.g., 2,6-difluorobenzoic acid) to isolate ethyl group effects .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of fluorinated benzoic acid derivatives?

  • Methodological Answer :

  • Variable Substituents : Synthesize analogs with halogens, hydroxy, or methoxy groups at positions 2, 3, or 6.
  • Biological Assays : Test inhibition of salicylate-dependent enzymes (e.g., cyclooxygenases) or antimicrobial activity against model organisms.
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated benzoic acids?

  • Methodological Answer : Discrepancies often arise from impurities or solvent effects. Reproduce experiments under standardized conditions (e.g., anhydrous DMF vs. aqueous ethanol). Validate purity via elemental analysis or quantitative NMR. Cross-reference datasets from authoritative sources like NIST or ECHA .

Q. What techniques are effective for tracking metabolic byproducts of this compound in biological systems?

  • Methodological Answer : Use stable isotope labeling (e.g., ¹³C or deuterated analogs) paired with LC-MS/MS. For bacterial systems, investigate decarboxylation pathways using knockout strains deficient in benzoate catabolism .

Specialized Methodological Challenges

Q. How can crystallography aid in understanding the solid-state behavior of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs influenced by fluorine’s electronegativity and ethyl group sterics. Prepare crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Compare with analogs like 3-bromo-2,6-difluorobenzaldehyde to assess halogen vs. alkyl substituent effects .

Q. What computational tools predict the acid dissociation constant (pKa) of this compound?

  • Methodological Answer : Employ quantum mechanical software (e.g., Gaussian, COSMO-RS) to calculate pKa. Validate predictions against experimental titrations in varying ionic strengths. Fluorine’s electron-withdrawing effect typically lowers pKa compared to non-fluorinated benzoic acids .

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